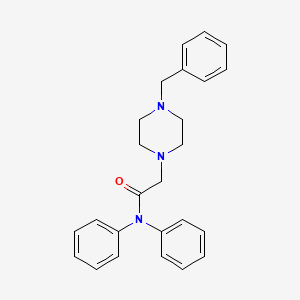![molecular formula C14H14ClFN4OS B2588200 2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097901-28-3](/img/structure/B2588200.png)
2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H14ClFN4OS and its molecular weight is 340.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
One study details the metabolism of a novel compound designed to antagonize orexin receptors, highlighting the importance of understanding how structurally complex molecules are processed in the body. This research is crucial for developing new therapeutics with improved efficacy and safety profiles. The study demonstrates extensive metabolism and elimination pathways, emphasizing the role of fecal excretion and the identification of unique metabolites, which is relevant for compounds with similar complex structures (Renzulli et al., 2011).
Pharmacological Effects
Another area of research involves the synthesis and pharmacological evaluation of compounds with anxiolytic-like effects, mediated through specific pathways. This work underscores the potential of structurally diverse compounds to modulate neurotransmitter systems, providing a framework for developing new treatments for anxiety disorders. Such studies highlight the therapeutic potential of targeting specific receptors or pathways with novel chemical entities (Brito et al., 2017).
Substance Detection and Prevalence
Research on new psychoactive substances, including those structurally related to piperazines, focuses on their detection in biological samples and their prevalence. This is critical for public health monitoring and the development of analytical methods for identifying and quantifying these substances in various matrices. Such studies inform regulatory and legal efforts to manage the distribution and use of psychoactive compounds (Rust et al., 2012).
Neuroimaging and Diagnostic Applications
Innovative research in neuroimaging uses radiolabeled compounds to visualize and quantify biological targets in the brain. For example, studies on [18F]DASA-23 aim to non-invasively measure aberrantly expressed enzymes in gliomas using positron emission tomography (PET). This approach can significantly enhance the diagnosis and treatment planning for brain tumors, demonstrating the potential of chemical compounds in diagnostic imaging (Patel et al., 2019).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4OS/c15-11-2-1-3-12(16)10(11)8-14(21)20-6-4-19(5-7-20)13-9-17-22-18-13/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQULQJSKFALJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2588117.png)
![Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2588120.png)

![3-Chloro-4-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2588122.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2588126.png)








